molecular formula C20H19N7O B2457702 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034445-38-8

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2457702
CAS No.: 2034445-38-8
M. Wt: 373.42
InChI Key: HFIUJHQHXRXPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of 358.39 g/mol. The structure features a benzo[d][1,2,3]triazole moiety linked to a pyrrolidine ring through an ethanone group, which may contribute to its biological profile.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives containing the benzo[d][1,2,3]triazole nucleus displayed moderate antibacterial and antifungal activities against several strains such as Escherichia coli and Staphylococcus aureus . Specifically, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy.

Antiviral Activity

Triazole compounds have also been investigated for their antiviral properties. For instance, derivatives similar to the compound have been reported to possess activity against viral pathogens by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for interaction with viral enzymes .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent research. Some studies indicate that compounds containing the triazole structure can induce apoptosis in cancer cells through various pathways. The compound's ability to interact with specific cellular targets may lead to growth inhibition in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring or substituents on the pyrrolidine moiety can significantly alter their pharmacological properties. Studies suggest that introducing electron-withdrawing or electron-donating groups can enhance the potency and selectivity of these compounds against specific biological targets .

Study 1: Antimicrobial Screening

A series of triazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The compound exhibited significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Antiviral Efficacy

In vitro studies demonstrated that certain triazole derivatives showed promising antiviral activity against Influenza A virus. The mechanism was attributed to inhibition of viral neuraminidase activity, leading to reduced viral replication .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(14-27-19-9-5-4-8-17(19)21-24-27)25-11-10-16(12-25)26-13-18(22-23-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIUJHQHXRXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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